molecular formula C17H13ClFNO3S B2549650 2-chloro-6-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide CAS No. 2034251-77-7

2-chloro-6-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

Cat. No. B2549650
M. Wt: 365.8
InChI Key: AVQHTKAKFWPIDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. Paper discusses the synthesis of a novel 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, which was achieved and its crystal structure determined by X-ray single-crystal diffraction. Similarly, paper reports the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, characterized by various spectroscopic methods. Paper describes the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides, which shows the efficiency of microwave irradiation in organic synthesis. Lastly, paper details the synthesis of fluorinated benzamide neuroleptics, highlighting the use of nucleophilic substitution reactions in their production.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their properties and potential applications. In paper , the crystal structure of the synthesized compound is described as belonging to the monoclinic space group with specific cell dimensions and a novel class that has not been reported yet. Paper also presents the crystal structure of a benzamide derivative, detailing the space group and cell dimensions, as well as the stabilization of the structure by various hydrogen bonds and π-π interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include condensation and nucleophilic substitution reactions. Paper specifically mentions the use of SiO2:H3PO4 catalyzed solvent-free condensation, which is a green chemistry approach. The nucleophilic substitution reactions described in paper are essential for the radiosynthesis of fluorinated benzamide neuroleptics, which are of interest in medical imaging.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure and substituents. Paper provides detailed information on the physical constants such as the density and crystallographic parameters. The spectral data correlation with Hammett substituent constants in paper offers insights into the effects of substituents on the spectral properties of the compounds. The antibacterial studies in paper and the preliminary herbicidal activity in paper suggest potential applications based on the chemical properties of these compounds.

Scientific Research Applications

Antipathogenic Activity

Studies on similar compounds, such as acylthioureas and benzamides with specific halogen substitutions, have shown significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of such derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Pharmacological Properties

The synthesis of thiazolopyrimidine derivatives, including those with furan substitutions, has been reported to yield compounds with significant antinociceptive and anti-inflammatory activities. These activities were evaluated using methods like the tail-flick technique and carrageenan-induced paw edema test, demonstrating the potential of such compounds for therapeutic use (Selvam, Karthik, Palanirajan, & Ali, 2012).

Chemical Synthesis and Material Science

Compounds with fluoro-substituted benzofurans have been synthesized through various chemical reactions, including microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. Such compounds are of interest in material science and chemical synthesis for their unique properties and potential applications in developing new materials and molecules (Ramarao et al., 2004).

Novel Synthetic Routes and Molecular Structures

Research into the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one from benzoin ethers highlights innovative synthetic routes and the exploration of novel molecular structures. Such studies contribute to the broader understanding of chemical synthesis and the potential applications of these compounds in various scientific fields (Pomeisl, Kvíčala, & Paleta, 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and store the compound safely.


Future Directions

This involves predicting or suggesting future research directions. This could involve potential applications of the compound, or new reactions or syntheses that could be explored.


properties

IUPAC Name

2-chloro-6-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S/c18-11-2-1-3-12(19)16(11)17(22)20-8-13(21)15-5-4-14(23-15)10-6-7-24-9-10/h1-7,9,13,21H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQHTKAKFWPIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

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